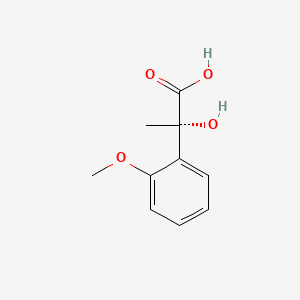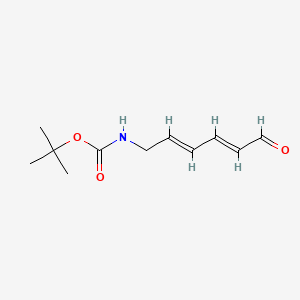
Lead(II) hexafluorosilicate dihydrate.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(II) hexafluorosilicate dihydrate is a compound with the chemical formula F6PbSi•2H2O . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of Lead(II) hexafluorosilicate dihydrate is complex and depends on several factors. A study has reported the formation of complexes with neutral diphosphine coordination . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
Lead(II) hexafluorosilicate dihydrate has a molecular weight of 385.305 . It is a white powder . The compound decomposes upon heating . Its solubility in water is 190 g/100g H2O at 0°C, 222 g/100g H2O at 20°C, and 463 g/100g H2O at 100°C .Scientific Research Applications
Source of Lead in Chemical Synthesis
Lead(II) hexafluorosilicate dihydrate is widely used in chemical laboratories as a source of lead for the synthesis of other lead compounds .
Complex Formation with Diphosphines
This compound has been used in the formation of complexes with neutral diphosphines . The reaction of Pb(SiF6)·2H2O produced [Pb-{ o-C6H4(PMe2)2}(H2O)(SiF6)]·H2O which has a chelating diphosphine, the water molecule and a coordinated SiF6 2− group .
Industrial Applications in Glass and Ceramics
Lead(II) hexafluorosilicate dihydrate can be used in the glass and ceramics industry to improve the melting properties and transparency of the products .
Electrolysis Applications
Due to its density and low melting point, lead(II) hexafluorosilicate dihydrate can be useful in applications such as electrolysis .
Industrial Material Applications
The density and corrosion resistance of lead make it useful as an industrial material .
Safety and Hazards
Lead(II) hexafluorosilicate dihydrate is considered hazardous. It may cause cancer, damage the unborn child, suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Mechanism of Action
Target of Action
Lead(II) hexafluorosilicate dihydrate is a chemical compound that is widely used in chemical laboratories as a source of lead for the synthesis of other lead compounds . .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of Lead(II) hexafluorosilicate dihydrate can be influenced by various environmental factors. For instance, the compound decomposes upon heating , and it should be handled under well-ventilated conditions to avoid the accumulation of toxic gases . It should also be stored at room temperature in a dry and cool place .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Lead(II) hexafluorosilicate dihydrate can be achieved by reacting lead(II) acetate trihydrate with hexafluorosilicic acid in the presence of water.", "Starting Materials": [ "Lead(II) acetate trihydrate", "Hexafluorosilicic acid", "Water" ], "Reaction": [ "Dissolve 16.2 g of lead(II) acetate trihydrate in 50 mL of water", "Slowly add 13.5 mL of hexafluorosilicic acid to the solution while stirring", "Heat the mixture to 80°C and stir for 1 hour", "Filter the resulting solution and allow it to cool to room temperature", "Crystals of Lead(II) hexafluorosilicate dihydrate will form and can be collected by filtration" ] } | |
CAS RN |
1310-03-8 |
Molecular Formula |
F6H4O20Pb9Si6 |
Molecular Weight |
2471.312 |
IUPAC Name |
fluoro(trioxido)silane;lead(2+);dihydrate |
InChI |
InChI=1S/6FO3Si.2H2O.9Pb/c6*1-5(2,3)4;;;;;;;;;;;/h;;;;;;2*1H2;;;;;;;;;/q6*-3;;;9*+2 |
InChI Key |
UCXBPZOKVHNQLY-UHFFFAOYSA-N |
SMILES |
O.O.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Q & A
Q1: What is the significance of determining the crystal structure of the β-modification of Lead(II) hexafluorosilicate dihydrate?
A1: Understanding the crystal structure of a compound, such as β-modification of Lead(II) hexafluorosilicate dihydrate, is crucial for comprehending its physical and chemical properties. [] The arrangement of atoms and molecules within the crystal lattice can influence properties like solubility, stability, and reactivity. This information, derived from studies like the one you cited, is valuable for various applications, potentially including material science and understanding the compound's behavior in different environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)
![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
